4-Nitro-n-propylbenzenesulfonamide
Overview
Description
Scientific Research Applications
Versatility in Amine Synthesis
4-Nitrobenzenesulfonamides, including 4-Nitro-n-propylbenzenesulfonamide, have been recognized for their exceptional versatility in the preparation of secondary amines. They are prepared from primary amines and can undergo smooth alkylation to yield N-alkylated sulfonamides. These sulfonamides can be readily deprotected, yielding secondary amines in high yields. This process has been illustrated in studies like Fukuyama et al. (1995) (Fukuyama, Jow, & Cheung, 1995).
Photolysis and Photooxidation Studies
The compound has been involved in photooxidation studies. For instance, Miller and Crosby (1983) researched the irradiation of related compounds like 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions, yielding products like 4-chloronitrobenzene (Miller & Crosby, 1983).
Crystallography and Molecular Structure Analysis
The crystal structure of related sulfonamide compounds, such as oryzalin (a derivative of 4-dipropylamino-3,5-dinitrobenzenesulfonamide), has been studied to understand its molecular arrangement and interactions. Kang et al. (2015) provided insights into these structures, contributing to the understanding of herbicidal properties (Kang, Kim, Jeon, & Kim, 2015).
Computational Studies and Chemical Properties
Murthy et al. (2018) conducted a comprehensive study on a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, covering aspects from structural characterization to computational analysis. This study contributes to the understanding of the chemical and physical properties of such sulfonamides (Murthy et al., 2018).
Chemical Sensitivity Enhancement in Analytical Chemistry
In analytical chemistry, 4-nitrobenzenesulfonyl chloride, a related compound, has been used to enhance the detection of estrogens in biological fluids, showcasing the practical utility of nitrobenzenesulfonamides in increasing sensitivity for trace biological compounds (Higashi et al., 2006).
Safety And Hazards
The safety information for 4-Nitro-n-propylbenzenesulfonamide includes several hazard statements: H302-H312-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
4-nitro-N-propylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVVWLXGHXMNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946288 | |
Record name | 4-Nitro-N-propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-n-propylbenzenesulfonamide | |
CAS RN |
23530-47-4 | |
Record name | NSC30345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-N-propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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